(2-Ethylbenzoxazol-5-yl)methanol
Description
(2-Ethylbenzoxazol-5-yl)methanol is a benzoxazole derivative characterized by a benzoxazole core substituted with an ethyl group at position 2 and a hydroxymethyl (-CH2OH) group at position 4. Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring, widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Synthetic routes for analogous benzoxazole derivatives often involve cyclization reactions, nucleophilic substitutions, or functional group modifications. For example, ethyl 2-(5-benzoxazol-2-ylamine) derivatives are synthesized via reactions involving 2-cyanobenzoxazole with amines or hydrazines under reflux conditions .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2-ethyl-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c1-2-10-11-8-5-7(6-12)3-4-9(8)13-10/h3-5,12H,2,6H2,1H3 |
InChI Key |
KTRYYFCAVWLDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Key Observations:
Substituent Effects on Polarity: The hydroxymethyl group in this compound enhances polarity compared to lipophilic substituents like ethyl or chloro groups. This may improve solubility in polar solvents, contrasting with 5-chlorobenzoxazole derivatives, which are more lipophilic . Nitro groups (e.g., in compounds) increase melting points due to strong intermolecular interactions, whereas ethyl groups may lower melting points .
Spectral Signatures: The hydroxymethyl group’s protons in this compound are expected to resonate at δ 3.5–4.0 (CH2) and δ 4.5–5.5 (OH), distinct from the NH2 signals (~δ 5.5) in aminothiazole derivatives . Aromatic protons in benzoxazole derivatives typically appear between δ 7.0–8.3, influenced by electron-withdrawing/donating substituents .
Synthetic Flexibility :
- Hydroxymethyl groups can undergo further derivatization (e.g., esterification, oxidation) for applications in drug discovery, similar to how ester groups in compounds are modified .
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